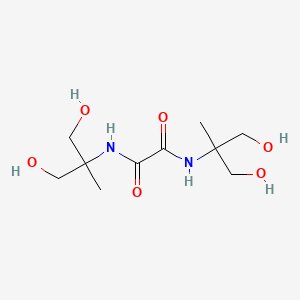

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Description

BenchChem offers high-quality 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80649-01-0 |

|---|---|

Molecular Formula |

C10H20N2O6 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide |

InChI |

InChI=1S/C10H20N2O6/c1-9(3-13,4-14)11-7(17)8(18)12-10(2,5-15)6-16/h13-16H,3-6H2,1-2H3,(H,11,17)(H,12,18) |

InChI Key |

ZKPWDGHRHMPZKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(CO)NC(=O)C(=O)NC(C)(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide. While the specified audience has a focus on drug development, it is important to note that the current body of scientific literature on this compound is limited. Its primary documented application lies within the field of materials science. This guide synthesizes the available information, focusing on its chemical properties, synthesis, and established applications. Furthermore, it explores the potential, though currently speculative, relevance of its structural motifs to the biomedical and pharmaceutical sciences, providing a foundational resource for researchers interested in this and related polyhydroxylated compounds.

Introduction and Chemical Identity

N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide is a symmetrically disubstituted oxamide derivative. The core of the molecule is an oxamide linker, with each nitrogen atom connected to a 2-methyl-1,3-propanediol moiety via an amide bond. This structure results in a molecule with multiple hydroxyl groups, imparting a high degree of polarity.

Key Identifiers:

-

IUPAC Name: N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide[1]

-

CAS Number: 80649-01-0[1]

-

Molecular Formula: C10H20N2O6[1]

-

Molecular Weight: 264.28 g/mol [1]

-

Synonyms: 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, N1,N2-Bis(1,3-dihydroxy-2-methylpropan-2-yl)oxalamide[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its potential applications, from its behavior in biological systems to its formulation in various materials. The properties of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide are largely dictated by its numerous hydrogen bond donors and acceptors.

| Property | Value | Source |

| Molecular Weight | 264.28 g/mol | PubChem[1] |

| XLogP3-AA | -3 | PubChem[1] |

| Hydrogen Bond Donor Count | 6 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 139 Ų | PubChem |

The highly negative XLogP3-AA value indicates that the compound is very hydrophilic and would have poor lipid membrane permeability, a key consideration in drug design. The high count of hydrogen bond donors and acceptors suggests strong intermolecular interactions and potential for high water solubility.

Synthesis and Purification

The synthesis of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide is a straightforward amidation reaction. The most common approach involves the reaction of an oxalic acid derivative, such as diethyl oxalate, with 2-amino-2-methyl-1,3-propanediol.[2]

Experimental Protocol: Synthesis of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide

Materials:

-

Diethyl oxalate

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methyl-1,3-propanediol (2.2 equivalents) in absolute ethanol.

-

Addition of Diethyl Oxalate: While stirring the solution at room temperature, add diethyl oxalate (1 equivalent) dropwise over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

The use of a 2.2:1 molar ratio of the amine to the ester drives the reaction to completion by ensuring the full consumption of the limiting reagent (diethyl oxalate).

-

Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.

-

Refluxing provides the necessary activation energy for the amidation reaction to proceed at a reasonable rate.

-

Cooling and washing with a non-polar solvent like diethyl ether helps to isolate the polar product from any remaining non-polar impurities.

Caption: Synthesis workflow for N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide.

Applications

As previously mentioned, the primary documented application for this compound is in the formulation of chemical mechanical polishing (CMP) slurries for semiconductor manufacturing. In this context, it is proposed to act as a corrosion inhibitor and surface-active agent. The multiple hydroxyl groups can chelate with metal ions on the wafer surface, protecting it from excessive etching, while the overall polarity of the molecule can influence the slurry's rheological properties.

Relevance to Drug Development: A Speculative Outlook

While there is no direct evidence of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide being investigated as a therapeutic agent, its structural features are present in various biologically active molecules. This section provides a speculative outlook on its potential relevance to drug development professionals.

-

Polyhydroxylated Scaffolds: Polyhydroxylated compounds are known to interact with biological targets, particularly enzymes and receptors that recognize sugars and other polyols. For instance, polyhydroxylated amines have been synthesized and shown to possess interesting biological activities, including glucosidase and mannosidase inhibition.[6] Similarly, polyhydroxylated proline amides have been identified as potent inhibitors of β-N-acetylhexosaminidases.[7] The dense arrangement of hydroxyl groups in N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide could potentially allow it to mimic the presentation of sugars and interact with carbohydrate-binding proteins.

-

Oxamide Linker: The oxamide functional group is a rigid and planar linker that can be used to position functional groups in a specific spatial orientation. This structural rigidity can be advantageous in drug design for optimizing binding to a target protein. N,N'-substituted oxamides have been explored as ligands in catalysis, demonstrating their ability to coordinate with metal ions.[8]

-

Biocompatible Polymers: The oxamide linkage has also been incorporated into biodegradable polymers for biomedical applications. Poly(oxalate-co-oxamide) (POXAM) has been shown to have excellent biocompatibility and tunable degradation rates, making it a promising material for tissue engineering and drug delivery.[9]

Sources

- 1. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 | CID 5220590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Amino-2-methyl-1,3-propanediol [webbook.nist.gov]

- 5. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Stereoselective synthesis of polyhydroxylated amines using (S)-pyroglutamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nine of 16 stereoisomeric polyhydroxylated proline amides are potent β-N-acetylhexosaminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxamide - Wikipedia [en.wikipedia.org]

- 9. Physicobiological properties and biocompatibility of biodegradable poly(oxalate-co-oxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brequinar (CAS No. 80649-01-0)

This guide provides a comprehensive technical overview of Brequinar, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of this molecule.

Introduction and Chemical Identity

Brequinar, also known by its developmental codes DUP-785 and NSC 368390, is a synthetic quinolinecarboxylic acid derivative. While the specific CAS number 80649-01-0 is associated with this compound, it is more commonly identified by CAS 96187-53-0 for the free acid and CAS 96201-88-6 for its sodium salt form, which is frequently used in research and clinical studies.[1][2][3] Brequinar was originally developed by DuPont Pharmaceuticals in the 1980s.[4]

Brequinar is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This mechanism of action underpins its investigation as an immunosuppressive, anti-cancer, and antiviral agent.[1][4][6]

Chemical Structure and Properties

Brequinar is characterized by a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid core structure.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid | [4] |

| Synonyms | DUP-785, NSC 368390, Bipenquinate | [1][3][5] |

| CAS Number | 96187-53-0 (free acid), 96201-88-6 (sodium salt) | [4][7] |

| Molecular Formula | C₂₃H₁₅F₂NO₂ (free acid) | [4] |

| Molecular Weight | 375.375 g/mol (free acid), 397.35 g/mol (sodium salt) | [4][7] |

| Appearance | White crystalline solid | [8] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; slightly soluble in water. The sodium salt exhibits improved aqueous solubility. | [9][10] |

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

Brequinar's primary pharmacological effect is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[5][7] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[11][12] This is a rate-limiting step in the synthesis of pyrimidine nucleotides, which are essential for the production of DNA and RNA.[6][13]

By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, thereby arresting cell proliferation.[6][7] This antimetabolite activity is particularly effective in rapidly dividing cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotide precursors.[6][11] The IC₅₀ of Brequinar for human DHODH is approximately 5.2 nM, highlighting its high potency.[5]

Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis.

Therapeutic Applications and Research Areas

Brequinar's potent cytostatic effects have led to its investigation in several therapeutic areas.

Immunosuppression

By inhibiting lymphocyte proliferation, Brequinar demonstrates significant immunosuppressive activity.[6] It has been studied for the prevention of organ transplant rejection.[4] Brequinar's mechanism of action differs from that of calcineurin inhibitors like cyclosporine, suggesting potential for combination therapies.[6] In vitro studies have shown that Brequinar inhibits interleukin-2 (IL-2) production and cell cycle progression in peripheral blood mononuclear cells.[6]

Oncology

Brequinar has been evaluated as an anti-cancer agent due to its ability to halt the rapid proliferation of tumor cells.[4][11] Although it showed promise in preclinical models, it failed to demonstrate significant efficacy in clinical trials for solid tumors.[11][12] This has been attributed in part to a narrow therapeutic window and severe side effects at higher doses.[4]

Current research is exploring Brequinar in the context of hematological malignancies, such as acute myeloid leukemia (AML), where it may induce differentiation of leukemic cells.[7][14] Combination therapies are also being investigated to enhance its anti-cancer activity. For example, combining Brequinar with inhibitors of the equilibrative nucleoside transporter (ENT) has shown synergistic effects in cancer cell lines.[11][12]

Antiviral Activity

More recently, Brequinar has gained attention for its broad-spectrum antiviral activity.[5] Viruses rely on the host cell's machinery for replication, including the supply of nucleotides. By depleting the pyrimidine pool, Brequinar can inhibit the replication of various viruses.[5][15] This has led to its investigation as a potential treatment for viral infections, including those caused by SARS-CoV-2.[4][5]

Experimental Protocols

The following provides a generalized protocol for assessing the in vitro activity of Brequinar.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Brequinar in a cancer cell line.

Materials:

-

Brequinar sodium salt

-

Cancer cell line of interest (e.g., HCT 116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Brequinar sodium in DMSO. Create a serial dilution of Brequinar in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Brequinar. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Brequinar concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for an in vitro cell proliferation assay.

Clinical Development and Future Perspectives

Brequinar has a complex clinical history. While early trials in solid tumors were disappointing, its potent and specific mechanism of action continues to make it a compound of interest.[4][11] Current clinical investigations are focused on AML and viral infections.[13][14]

The future of Brequinar in the clinic may lie in precision medicine approaches, where patient populations most likely to respond are selected based on biomarkers. Furthermore, rational combination therapies that target compensatory metabolic pathways, such as the nucleoside salvage pathway, hold promise for enhancing its therapeutic efficacy and overcoming resistance.[11][12]

References

- Current time information in Weld County, US. (n.d.). Google.

-

Brequinar. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

-

The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020). ACS Pharmacology & Translational Science. Retrieved March 11, 2026, from [Link]

-

The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020). ACS Publications. Retrieved March 11, 2026, from [Link]

-

Novel mechanisms of brequinar sodium immunosuppression on T cell activation. (1993). PubMed. Retrieved March 11, 2026, from [Link]

-

brequinar. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 11, 2026, from [Link]

-

Brequinar. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

-

Brequinar Sodium. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

-

A Phase 1b/2a open-label, multi-center study to assess the safety, efficacy and pharmacokinetics of intrapatient dose-adjusted brequinar and inhibition of dihydroorotate dehydrogenase (DHODH) in adult subjects with acute myelogenous leukemia (AML). (n.d.). Dana-Farber Cancer Institute. Retrieved March 11, 2026, from [Link]

-

The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2021). ResearchGate. Retrieved March 11, 2026, from [Link]

-

Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19. (2022). PMC. Retrieved March 11, 2026, from [Link]

-

Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. (1991). PubMed. Retrieved March 11, 2026, from [Link]

-

Hydrogen chloride. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

-

Tramadol hydrochloride–benzoic acid (1/1). (2014). PMC. Retrieved March 11, 2026, from [Link]

-

Drug Development Based on New Chemical Entities. (n.d.). Prime Scholars. Retrieved March 11, 2026, from [Link]

-

Chemistry Review(s) - CPY Document Title. (2007). FDA. Retrieved March 11, 2026, from [Link]

-

Hydrogen Chloride. (n.d.). Merck Index. Retrieved March 11, 2026, from [Link]

-

Benzhydrol (diphenylmethanol). (n.d.). Pharmaceutical & Chemical Intermediate. Retrieved March 11, 2026, from [Link]

-

Phase I Study on Multiple Oral Dosing of CG100649. (2016). ClinicalTrials.gov. Retrieved March 11, 2026, from [Link]

-

Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. (2022). PMC. Retrieved March 11, 2026, from [Link]

-

Benzhydrol. (n.d.). Gunjal Industries. Retrieved March 11, 2026, from [Link]

-

diphenylmethanol. (n.d.). ChemSrc. Retrieved March 11, 2026, from [Link]

-

Poly(dopamine). (n.d.). CAS Common Chemistry. Retrieved March 11, 2026, from [Link]

-

Recent applications of click chemistry in drug discovery. (2019). ResearchGate. Retrieved March 11, 2026, from [Link]

-

Identity. (n.d.). ECHA CHEM. Retrieved March 11, 2026, from [Link]

-

Diphenylmethanol. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

-

Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. (2024). MDPI. Retrieved March 11, 2026, from [Link]

-

pentadecanol. (n.d.). The Good Scents Company. Retrieved March 11, 2026, from [Link]

- Tetrahydroquinolino derivatives for the treatment of metastatic and chemoresistant cancers. (2020). Google Patents.

Sources

- 1. Brequinar | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brequinar Sodium | C23H14F2NNaO2 | CID 23663964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Brequinar - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 9. Benzhydrol (diphenylmethanol) | Pharmaceutical & Chemical Intermediate [chemicalbull.com]

- 10. CAS 91-01-0: Benzhydrol | CymitQuimica [cymitquimica.com]

- 11. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. brequinar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. A Phase 1b/2a open-label, multi-center study to assess the safety, efficacy and pharmacokinetics of intrapatient dose-adjusted brequinar and inhibition of dihydroorotate dehydrogenase (DHODH) in adult subjects with acute myelogenous leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]

- 15. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Application Workflows of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Executive Summary

In the realm of advanced materials and supramolecular chemistry, the rational design of multidentate ligands is paramount. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (CAS: 80649-01-0) is a highly specialized, symmetric organic molecule characterized by a rigid oxamide core flanked by two sterically demanding, hydrophilic tetraol peripheries[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable building block. The oxamide moiety is a privileged motif in coordination chemistry, capable of forming exceptionally stable, planar bis-bidentate complexes with transition metals. Concurrently, the four peripheral hydroxyl groups provide an extensive hydrogen-bonding network, making this compound an ideal candidate for the development of Metal-Organic Frameworks (MOFs), coordination polymers, and stimuli-responsive supramolecular hydrogels.

This whitepaper provides a rigorous analysis of its physicochemical properties, structural causality, and field-proven experimental protocols for its synthesis and downstream application.

Physicochemical and Structural Profiling

To effectively utilize 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide in drug development or materials science, one must understand its thermodynamic and structural parameters. The molecule exhibits extreme hydrophilicity, driven by its high Topological Polar Surface Area (TPSA) and negative partition coefficient (XLogP)[1][2].

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide | [1] |

| CAS Number | 80649-01-0 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₆ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Monoisotopic Mass | 264.1321 Da | [1] |

| XLogP (Predicted) | -3.0 | [2] |

| Topological Polar Surface Area | 139 Ų | [1] |

| H-Bond Donors / Acceptors | 6 / 6 | [1] |

| GHS Classification | Acute Tox. 4 (H302: Harmful if swallowed) | [1] |

Causality Insight: The presence of 6 hydrogen bond donors (4 hydroxyls, 2 amides) and 6 acceptors (4 hydroxyls, 2 carbonyls) dictates its behavior in aqueous media. The steric bulk of the 2-methyl-2-propyl groups forces the hydroxyl arms outward, preventing intramolecular quenching and maximizing intermolecular cross-linking potential. This structural feature is the primary driver for its utility in hydrogel formation.

Mechanistic Workflows & Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and physical parameter is grounded in chemical causality to ensure reproducibility and high yield.

Protocol 1: Synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

This protocol relies on the amidation of an ester using a functionalized amino-alcohol.

-

Reagent Preparation: Dissolve 2.05 equivalents of 2-amino-2-methyl-1,3-propanediol (AMPD) in absolute ethanol under an inert nitrogen atmosphere.

-

Causality: Ethanol is chosen as the solvent because both starting materials are highly soluble in it, whereas the resulting symmetric oxamide product exhibits significantly lower solubility. This differential solubility drives the reaction equilibrium forward via Le Chatelier's principle as the product precipitates.

-

-

Amidation Reaction: Add 1.0 equivalent of diethyl oxalate dropwise to the stirring solution at room temperature. Once the addition is complete, heat the mixture to reflux (70°C) for 12 hours.

-

Causality: Dropwise addition prevents localized stoichiometric imbalances, actively suppressing the formation of mono-substituted intermediates and ensuring the symmetric bis-substitution.

-

-

Isolation: Cool the reaction mixture slowly to 0°C in an ice bath to maximize crystallization. Isolate the white crystalline solid via vacuum filtration.

-

Purification: Wash the filter cake with cold absolute ethanol (to remove unreacted AMPD) and dry under vacuum at 50°C for 24 hours to yield the pure product.

Synthesis workflow of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Protocol 2: Generation of Cu(II)-Oxamide Coordination Polymers

Oxamides are historically supplied to early discovery researchers as part of rare chemical collections[3] due to their unique coordination geometry.

-

Ligand Deprotonation: Suspend 1.0 equivalent of the synthesized oxamide ligand in an aqueous solution. Add exactly 2.0 equivalents of a strong base (e.g., KOH or NaOH) under continuous stirring.

-

Causality: The amide protons possess a pKa of approximately 10-11. They must be quantitatively removed to activate the nitrogen atoms, transitioning them from poor donors to powerful anionic donors capable of forming robust coordinate covalent bonds with metal centers.

-

-

Metal Complexation: Slowly introduce 1.0 equivalent of an aqueous Cu(II) perchlorate or Cu(II) acetate solution.

-

Causality: Cu(II) strongly prefers square-planar or Jahn-Teller distorted octahedral geometries. This perfectly matches the rigid, planar bis-bidentate pocket created by the deprotonated oxamide core, resulting in a highly stable 5-membered chelate ring system.

-

-

Network Assembly: Allow the resulting deep-blue/purple solution to undergo slow evaporation or vapor diffusion over several days.

-

Causality: Slow kinetics allow the peripheral hydroxyl groups to engage in ordered, extensive inter-molecular hydrogen bonding, yielding highly crystalline coordination polymers rather than amorphous precipitates.

-

Coordination and supramolecular assembly pathways of the oxamide ligand.

Conclusion

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide represents a highly versatile, programmable scaffold. By bridging the robust coordination chemistry of the oxamide core with the exceptional hydrogen-bonding capacity of its tetraol periphery, researchers can engineer highly specific, stimuli-responsive materials. Adherence to the thermodynamic principles and causality-driven protocols outlined above will ensure reproducible integration of this compound into advanced drug delivery systems and materials science workflows.

References

-

PubChem - 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

PubChemLite / CCSbase - 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Source: Université du Luxembourg URL: [Link]

Sources

- 1. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 | CID 5220590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (C10H20N2O6) [pubchemlite.lcsb.uni.lu]

- 3. 1,4-BIS(1,3-DIHYDROXY-2-METHYL-2-PROPYL)OXAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Thermodynamic Profiling and Solubility Determination of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide: A Comprehensive Technical Guide

Executive Summary & Physicochemical Causality

In the development of complex pharmaceutical intermediates and specialty chemicals, precise solubility data is the cornerstone of crystallization design, solvent selection, and purification workflows. This whitepaper establishes a rigorous, self-validating framework for determining and modeling the solubility of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (CAS: 80649-01-0)[1].

To design an effective solubility study, one must first understand the structural causality dictating the molecule's behavior. The compound features a rigid, symmetrical oxamide core flanked by two highly sterically hindered diol groups (four primary hydroxyls and two amide linkages).

-

Solid-State Causality: The planar oxamide core acts as a powerful hydrogen-bond donor and acceptor, promoting a highly ordered, tightly packed crystal lattice. This results in a high enthalpy of fusion ( ΔHfus ), which inherently depresses ideal solubility.

-

Solvation Causality: To achieve dissolution, the solvent must possess a cohesive energy density and hydrogen-bonding capacity sufficient to competitively disrupt these intermolecular lattice networks. Consequently, the compound exhibits extreme non-ideal behavior, requiring highly polar protic or aprotic solvents.

Table 1: Predictive Solubility Matrix based on Hansen Solubility Parameters (HSP)

| Solvent Class | Representative Solvents | Predicted Mole Fraction Solubility ( xi ) | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Extensive hydrogen bond donation/acceptance perfectly matches the solute's four -OH and two -NH groups, overcoming lattice energy. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions and aggressive hydrogen bond acceptance disrupt the oxamide crystal lattice efficiently without self-association. |

| Weakly Polar | Ethyl Acetate, Acetone | Low to Moderate | Insufficient hydrogen bond donation capacity to fully solvate the highly polar terminal diol groups; partial solvation only. |

| Non-Polar | Toluene, Hexane, Heptane | Negligible | Complete mismatch in cohesive energy densities; non-polar dispersion forces are entirely unable to overcome the solute's high lattice enthalpy. |

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy thermodynamic data, experimental protocols must be designed as self-validating systems that eliminate subjective bias and kinetic artifacts.

The Isothermal Shake-Flask Workflow (Gold Standard)

The shake-flask method remains the definitive standard for determining isothermal equilibrium solubility[2].

Step-by-Step Protocol:

-

Preparation: Add an excess of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide to 20 mL of the selected solvent in a hermetically sealed borosilicate glass vial.

-

Thermostatic Agitation: Place the vial in a thermostatic water bath shaker (controlled to ±0.05 K). Causality: Continuous mechanical agitation minimizes the unstirred Nernst diffusion layer surrounding the solid particles, accelerating mass transfer and ensuring the system reaches true thermodynamic equilibrium rather than a localized kinetic plateau.

-

Self-Validation (Equilibrium Confirmation): Withdraw 1.0 mL aliquots using a pre-heated syringe filter (0.22 µm PTFE) at 24, 48, and 72 hours[3]. The system is only validated as "equilibrated" when the relative standard deviation (RSD) of the solute concentration across these three time points is strictly < 2%.

-

Solid-Phase Verification: Recover the residual wet cake and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the measured solubility corresponds to the original polymorph and that no solvent-mediated phase transition or solvate formation occurred during equilibration.

-

Quantification: Dilute the filtered aliquots and quantify the concentration via High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

The Polythermal Laser Monitoring Technique

While the shake-flask method is highly accurate, mapping a full temperature-dependent solubility curve is time-consuming. The automated laser monitoring technique provides high-fidelity, dynamic polythermal data[4].

Step-by-Step Protocol:

-

System Initialization: Suspend a known mass of the oxamide derivative in a known volume of solvent within a jacketed, magnetically stirred dissolution vessel.

-

Laser Alignment: Direct a continuous laser beam (650–750 nm) through the suspension to a photoelectric detector. The undissolved particles will scatter the beam, resulting in low initial transmittance.

-

Programmed Heating: Heat the vessel at a strictly controlled rate (e.g., 0.1 K/min). Causality: A slow heating rate prevents thermal lag between the solvent temperature and the internal particle temperature, ensuring the dissolution occurs under near-equilibrium conditions.

-

Self-Validation (Saturation Detection): As the temperature rises, the solid dissolves. The exact saturation temperature is objectively validated when the laser transmittance rapidly increases and hits a stable, maximum plateau[2]. This eliminates the subjectivity of visual "clear point" observation.

Caption: Experimental workflows for determining the solubility of complex oxamide derivatives.

Thermodynamic Modeling & Data Synthesis

Raw empirical solubility data ( xi ) must be mathematically correlated to extract thermodynamic properties, which are critical for scaling up crystallization processes.

Empirical Correlation: The Modified Apelblat Equation

To predict solubility at unmeasured temperatures within the experimental range, the modified Apelblat equation is applied[5]. Derived from the Clausius-Clapeyron relationship, it correlates mole fraction solubility ( x ) with absolute temperature ( T ):

ln(x)=A+TB+Cln(T)

Causality: The parameters A , B , and C account for the non-idealities of the solution and the temperature dependence of the enthalpy of fusion, providing an excellent empirical fit with minimal root-mean-square deviation (RMSD).

Mechanistic Correlation: The NRTL Model

Because 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide forms complex hydrogen-bonded networks, its solutions deviate heavily from ideality. To account for this, the Non-Random Two-Liquid (NRTL) model is utilized to calculate activity coefficients ( γi )[6].

Causality: The NRTL model is grounded in the concept of "local composition." It mathematically acknowledges that the highly polar diol groups of the oxamide will preferentially attract polar solvent molecules, meaning the distribution of molecules in the solution is non-random. By regressing the binary interaction parameters ( Δg12 and Δg21 ), researchers can accurately predict solid-liquid equilibrium (SLE) even in complex binary solvent mixtures.

Thermodynamic Properties of Dissolution

Finally, van't Hoff analysis is applied to compute the apparent standard enthalpy ( ΔsolH∘ ), entropy ( ΔsolS∘ ), and Gibbs free energy ( ΔsolG∘ ) of the dissolution process[7]. If ΔsolH∘>0 , the dissolution is endothermic (heat-absorbing, driven by lattice disruption), which is typical for rigid oxamides.

Caption: Decision tree for thermodynamic modeling of solid-liquid equilibrium data.

References

-

[1] 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem. National Institutes of Health (NIH).

-

[2] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences (2024).

-

[4] An automated system for determining drug solubility based on laser monitoring technique. National Institutes of Health (NIH) / Journal of Laboratory Automation (2015).

-

[3] Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io (2024).

-

[6] A Unified Thermodynamics Model for Solid–Liquid Equilibrium, Liquid–Liquid Equilibrium, and Vapor–Liquid Equilibrium of Cyclohexane Oxidation Systems: NRTL Model. ACS Publications (2019).

-

[5] Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents.... DOI.org (2016).

-

[7] Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents. National Institutes of Health (NIH) (2018).

Sources

- 1. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 | CID 5220590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. protocols.io [protocols.io]

- 4. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

The Oxamide Scaffold in Modern Research: A Technical Guide to Applications in Pharmacology, Catalysis, and Materials Science

Executive Summary

Oxamide derivatives—characterized by the ethane-1,2-diamide (CONH2)2 core—have evolved from simple organic intermediates into highly versatile scaffolds driving innovation across multiple scientific disciplines. Because the oxamide functional group consists of two amide groups in a reverse orientation connected by consecutive carbonyls, it possesses unique bidentate coordination capabilities and an exceptional capacity for hierarchical hydrogen bonding[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a mechanistic and empirical analysis of oxamide applications, focusing on drug development, transition-metal catalysis, and supramolecular chemistry.

Structural and Mechanistic Foundations

The utility of oxamide derivatives stems directly from their distinctive stereoelectronic properties. In solution, the NH protons of oxalamide derivatives frequently form intramolecular hydrogen bonds with the oxygen atoms of the adjacent carbonyl groups. This creates two five-membered chelate rings, forcing the molecule into a highly planar conformation[1][2].

When substituted (e.g., N,N′ -bis-alkylated or arylated), this planar core acts as a supramolecular synthon. The molecules engage in robust one-point, intermolecular amide-amide hydrogen bonding, propagating 1D fibrillar networks that can immobilize solvents to form low-molecular-weight gels (LMWGs)[1]. Furthermore, upon deprotonation, the oxamide core acts as a powerful anionic N,N′ -chelating ligand. The strong σ -donating ability of the deprotonated amide nitrogens can stabilize transition metals in unusually high oxidation states (e.g., Cu(III)), which is a critical causality factor in their catalytic efficiency[3].

Supramolecular gelation mechanism of oxamide derivatives via self-assembly.

Drug Development and Pharmacology

α -Glucosidase Inhibitors for Metabolic Disorders

Oxamide derivatives have demonstrated profound efficacy as anti-diabetic agents. Recent in vitro screening and in silico docking studies reveal that specific oxamide analogs act as potent α -glucosidase inhibitors[4]. The oxamide backbone allows the molecule to adopt a conformation that perfectly fits the active site (acarbose inhibition site) of the enzyme. Synthesized derivatives have exhibited IC50 values ranging from 38.2 to 75.8 μM , significantly outperforming the standard inhibitor 1-deoxynojirimycin ( IC50=425.6μM )[4]. The lack of cellular toxicity combined with high target affinity makes this scaffold a prime candidate for next-generation antihyperglycemics[4].

Factor XIa Inhibitors (Anticoagulants)

In cardiovascular pharmacology, targeting Factor XIa (FXIa) is a proven strategy to reduce thromboembolism without inducing the severe bleeding risks associated with traditional anticoagulants like warfarin or FXa inhibitors[5]. Oxamide derivatives have been patented as highly selective FXIa inhibitors. To overcome rapid metabolic clearance, researchers employ phase-transfer catalysis to synthesize deuterated oxamide isotopologues. The kinetic isotope effect imparted by deuterium exchange at the methylene protons significantly enhances metabolic stability, prolongs the in vivo half-life, and improves overall pharmacokinetic profiles[5].

Radiopharmaceuticals for Renal Imaging

In nuclear medicine, 99mTc -MAG3 (mercaptoacetyltriglycine) is the gold standard for renal function imaging. The terminal carbonylglycine sequence is essential for interaction with renal tubular transport proteins[6]. By substituting this terminal sequence with an oxamide moiety, researchers have engineered novel 99mTc -oxamide precursors. Biodistribution studies confirm that these derivatives maintain rapid blood clearance and efficient urinary excretion comparable to standard MAG3, proving that the oxamide isostere is biologically viable for renal transport mechanisms[6].

Catalysis and Organic Synthesis

Copper-Oxalamide Catalyzed Cross-Coupling and Oxidation

Copper complexes of oxalamide ligands are highly efficient catalysts for Ullmann-type C-O and C-N cross-couplings, as well as the aerobic oxidation of alcohols[3]. The mechanistic advantage of the oxamide ligand lies in its ability to stabilize the high-valent Cu(III) intermediate formed during the concerted oxidative addition of aryl halides. The radical character distributed across the oxalamide ligand lowers the activation barrier for the subsequent reductive elimination step, facilitating rapid C-X bond formation[3].

Catalytic cycle of Cu-oxamide complexes in aerobic oxidation and cross-coupling.

Manganese-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Replacing expensive, air-sensitive noble metals (Ru, Rh) with earth-abundant metals is a major goal in green chemistry. N,N′ -bis(2-hydroxyethyl)oxamide ligands, when combined in situ with Mn(I) precursors (e.g., [MnBr(CO)5] ), create highly active catalyst systems for the asymmetric transfer hydrogenation of prochiral ketones[7]. This phosphorus-free catalytic protocol achieves up to 93% enantiomeric excess (ee) for aliphatic ketones, proving that the oxamide framework can induce a highly rigid, stereocontrolled chiral pocket around the manganese center[7].

Quantitative Application Data

To facilitate cross-disciplinary comparison, the following table summarizes the quantitative performance metrics of oxamide derivatives across various research applications.

| Application Domain | Specific Oxamide Derivative / Complex | Target / Function | Key Quantitative Metric | Ref |

| Pharmacology | Synthetic Oxamide Analogs | α -Glucosidase Inhibition | IC50 = 38.2 – 75.8 μM (vs. DNJ at 425.6 μM ) | [4] |

| Pharmacology | Deuterated Oxamide Derivatives | Factor XIa (FXIa) Inhibition | Prolonged half-life & enhanced metabolic stability | [5] |

| Catalysis | Cu(II)-Oxalamide Complex | Aerobic Oxidation / Ullmann Coupling | High yield C-O/C-N bond formation at 100–120 °C | [3] |

| Catalysis | Mn(I)- N,N′ -bis(2-hydroxyethyl)oxamide | Asymmetric Transfer Hydrogenation | Up to 93% ee for aliphatic ketones | [7] |

| Materials Science | Mono- N -alkylated Primary Oxalamides | Supramolecular Organogels (LMWGs) | Gelation at Critical Gelator Concentrations (CGC) < 1% wt/v | [1] |

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol A: Synthesis and Validation of a Cu(II)-Oxamide Catalyst

This protocol details the preparation of a Cu(II) complex using an N,N′ -bis(aryl)oxamide ligand for subsequent use in aerobic oxidation[8][9].

Reagents: N,N′ -bis(aryl)oxamide ligand (1.0 eq), Copper(II) chloride dihydrate ( CuCl2⋅2H2O , 1.0 eq), Triethylamine ( Et3N , 2.0 eq), Methanol (anhydrous).

-

Ligand Dissolution: Suspend 1.0 mmol of the N,N′ -bis(aryl)oxamide ligand in 15 mL of warm anhydrous methanol in a Schlenk flask under an inert atmosphere ( N2 ).

-

Deprotonation: Add 2.0 mmol of Et3N dropwise to the suspension.

-

Self-Validation Check: The suspension should clear as the ligand deprotonates and dissolves, confirming the formation of the reactive anionic species.

-

-

Metal Complexation: In a separate vial, dissolve 1.0 mmol of CuCl2⋅2H2O in 5 mL of methanol. Add this metal solution dropwise to the ligand solution under constant magnetic stirring.

-

Reaction Monitoring: Stir the mixture at room temperature for 3 hours.

-

Self-Validation Check: A distinct color change (typically to deep green or blue, depending on the aryl substituent) and the formation of a microcrystalline precipitate indicate successful coordination[9].

-

-

Isolation: Collect the precipitate via vacuum filtration, wash with cold methanol ( 2×5 mL) and diethyl ether ( 5 mL), and dry in vacuo for 12 hours.

-

Analytical Verification: Confirm the absence of the free ligand N−H stretch (~3300 cm−1 ) via FTIR spectroscopy, validating complete metal coordination.

Protocol B: Supramolecular Gelation Test (Inversion Method)

This workflow determines the Critical Gelator Concentration (CGC) of mono- N -alkylated oxamides[1].

-

Sample Preparation: Weigh varying amounts of the oxamide derivative (e.g., 2 mg, 5 mg, 10 mg) into standard 2-dram glass vials.

-

Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., toluene or ethanol) to each vial.

-

Dissolution: Seal the vials and heat them gently using a heat gun or oil bath until the solid is completely dissolved, yielding a clear, isotropic solution.

-

Causality Note: Heating disrupts the intermolecular hydrogen bonds, allowing the monomeric oxamide to solvate.

-

-

Gelation: Allow the vials to cool undisturbed to room temperature ( 25∘C ) for 1 hour.

-

Validation (Inversion Test): Invert the vials carefully.

-

Self-Validation Check: If the material supports its own weight and does not flow under gravity, it is classified as a stable gel. The lowest concentration at which this occurs is recorded as the CGC.

-

References

- DIETHYLENE OXAMIDE - Ataman Kimya. atamanchemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENcQtZpneBsBSmjl_hJUIGOKVj8DHUjbQx_RuLdFLP1uyCm98oJBO19LAwuEoAW3ccr7E8H_yJKEWa8WKd0NmWl2dgPfAtkxf47hUBdlbd_O19AnDeKp8h2fwNBhZRoPw0UuzWFIq-vISGPK4DCBVHcDOPB8M=]

- Oxamide Derivatives as Potent α ‐Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-oQOK9_DMUy9kztjd0oAtOOIzUVARW3be-e94ioSkvZXgx4ZvPPoCF5tmnXrr_RbpN-W6gfJjqOrGElcKSBC2ZzvriSAw9egwLNtbC8TSKPhwpjOh7x8TqNTI3KrD3Di5CL3XiOTPUKlktXUOcE9b8hPdRntA53bRJfHDn8u97j32ewtRm4D39yyx1XNlC6piow1vO6VBEfHtJhhRwDuDSov_JhWpdafdSMrQ0UUNnl3t5Opncr_QYH1G7hEEyIo4GdWtU-WCTmxCi2X6rLcQv6pki5pKUT5MiItn1gW4m873as8P3i8HxvilK9gDSF24Tg==]

- Synthesis, radiolabelling and biological evaluation of terminal oxamide derivatives of mercaptoacetyltriglycine. Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9K0n-zrAIqiwHQXhUb3ufYwljc3zImQ6LR0QeqRFkOJ2loq4YLbsTu2u0dyF5dn5nFZejSwfo9hkRhIE6AvcVtHEfiUFE8F8LjiIXAlINa6MhnTX3rrhNaYxTWl1n7YAtdgYdOjgYNrVuzsk8nCSM1-OuwiJ50kw6TKdcdfaxjzy1rOoB6Gol0ZiKcLPqVxeNj3rY_4mAUxjs9hlLN8hArVtnIOZ_sh81xB-XhOphBLj-ZHIQvVcIiX8eqARWmhTqivG_teEj-TgtTZ0=]

- WO2021110076A1 - Oxamide derivatives, preparation method therefor and use thereof in medicine. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvF8jZaCVscZsZeA-wwiTqxf5VCvEhMJl7M8JdqpYneKk5SAZq78PqXPGrUrv7zlCn03NUL7HT6XetHaA21EuDaKZ3MovgwHMgACojn9g1HrkFqpLwoHf1HFC64hIpCUaZO1i1ooi3SdMmuhBX4Q==]

- Three-center intramolecular hydrogen bonding in oxamide derivatives. NMR and X-ray diffraction study. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJnl687PXMD-_3FLQxuUwzrTIQkKXWCkaot_hHiKUdyCHr2PZAEk1BSCjO0CAha3xrhhaCP5ZZY6AvlXnpoUTsRmrXLdaMccIDU-l5iqDqjhchgTPahnwjnPTts1mHlsGTtSjSb_BtP3PQspEl9oayeXRH8EEIrN9cDoXu0XKFvdYn3Tcg110ydJI4hNyFSmpC3V_fjBV3_KxHI8GCiRsTUzukFj5Vy3mUX9ZMQBlyI6RVOFAWNl3D4Oip9PjU6lkdke61KfmcPVdkPqKdQ3-UGmw=]

- The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLJPVVc1cSje4YeUBZJkb3kFXvl_k4TALnG_h6BZK98jBf1LL4Y4TEsd_0fcX9r8-f7ztxYYvNxHPp3_7ZeFyBf2tni7PxxR9Xs-T1zOokwcgrOlfuD3eHd8rz0ZYpdjo34ccSvM6Q-Iz0Dn0=]

- A New Cu/Oxalamide Catalytic System for the Large‐Scale Aerobic Oxidation of Alcohols. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe19YD1g-Weo1B_J9eXsU8JIbC4EXZiMfUsqcW3rY07lEmBOj5kPp0iNyH_M4xa6YuviQagPf_UNo_XmgYLgTAN_Ast7Qn7dU4EYnUVhHu6h52gArHyNgN2QnGziR7FMuGLjjk-MxznNNvzqcclzJTtHWUBv-jfX951JmiWyAxNfA8zJrfd8riuSMv5OALHi5l-b7ijlwzSTN9bnYSy4VgWL2Il4UXOFnhj1d0EmsZe0CiZJGpecH_bmQcT1tSYSovud8=]

- Manganese Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using Chiral Oxamide Ligands. Thieme-Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfimTJPy4L8ZNSKPQ9BXgzY1R2v6YCikkPjeMtTzV--GfboA_dcpAP4uRx9ZvZ5oAkvz0yv8T6NcECjHeEkaAHi46KFBsxQNYXi1OO--fhMmWFMx2vTxwo-ad-8XJICVt1BXAqzMVnUUfaRfePlmqkwTUqQfW48VKg_dlmWOIxwIiPe-eJ9vnwv6E=]

- Benchmarking Catalytic Efficiency: A Comparative Guide to N,N'-bis(aryl)oxamide Metal Complexes. Benchchem.[https://vertexaisearch.cloud.google.

- Application Notes and Protocols: N,N'-bis(3-methoxyphenyl)oxamide in Coordination Chemistry. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEdmmQGuN5tEEPGGpmXgJEQ6suTZoC002J5sa1tvJ_47i9PX8xDCr9QnZSgHU0tBvSYlHv6kXYodKOmMHfFZS8EN2Rn911XEyiyVo01PJz1y7xmaXiQwJakCBHxkr2DUxZXS2sCvG58xs-PsmJhN2owN08fLt0pdiNfYNdPkCysv5IqVNrlVEyK7G_Vy61u0UDogMWl1-mTARc3zg0LZyjif6kcHb29ROcFBImN2xg-_54ibjC5Q==]

Sources

- 1. The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2021110076A1 - Oxamide derivatives, preparation method therefor and use thereof in medicine - Google Patents [patents.google.com]

- 6. (PDF) Synthesis, radiolabelling and biological evaluation of terminal oxamide derivatives of mercaptoacetyltriglycine [academia.edu]

- 7. thieme-connect.de [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Starting materials for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the requisite starting materials and the underlying synthetic strategy for the preparation of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical precursors, their properties, and the logical framework for the synthesis. The core of this synthesis is the formation of an oxamide bond, a common motif in medicinal chemistry. This guide will delve into the retrosynthetic analysis, a discussion of the key starting materials, and a detailed, field-proven protocol for the synthesis.

Introduction and Retrosynthetic Analysis

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, also known as N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide[1], is a symmetrical molecule featuring a central oxamide core flanked by two substituted neopentyl groups. The molecule's structure, with its multiple hydroxyl groups and amide linkages, suggests its potential for hydrogen bonding and coordination chemistry, making it an interesting target for various applications, including as a building block in polymer chemistry or as a ligand in coordination chemistry.

A retrosynthetic analysis of the target molecule reveals a straightforward and logical disconnection at the two amide bonds of the oxamide core. This approach simplifies the synthesis to the coupling of an oxalic acid derivative with a suitable amine.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic disconnection points to two primary starting materials:

-

2-Amino-2-methyl-1,3-propanediol: This molecule provides the nucleophilic amino group and the desired dihydroxypropyl side chains.

-

An Oxalic Acid Derivative: A suitable electrophile is needed to form the central oxamide linkage. Diethyl oxalate is a common and effective choice for this transformation[2][3][4][5][6].

Key Starting Materials: Properties and Sourcing

A thorough understanding of the starting materials is critical for a successful synthesis. This section details the properties of the two primary precursors.

2-Amino-2-methyl-1,3-propanediol (AMPD)

Also known as Ammediol, 2-amino-2-methyl-1,3-propanediol is a commercially available, crystalline solid[7]. Its structure features a primary amine and two primary hydroxyl groups attached to a quaternary carbon center.

| Property | Value |

| CAS Number | 115-69-5[7][8] |

| Molecular Formula | C4H11NO2[8][9] |

| Molecular Weight | 105.14 g/mol [7] |

| Appearance | Crystalline solid[7] |

| Melting Point | 109-111 °C |

| Boiling Point | 269-271 °C |

| pKa | 8.8 (at 25 °C)[7] |

Sourcing: 2-Amino-2-methyl-1,3-propanediol is readily available from major chemical suppliers such as Sigma-Aldrich[7]. It is often used as a biological buffer, and its chemical reactivity has been explored in various contexts[10].

Diethyl Oxalate

Diethyl oxalate is a diester of oxalic acid and is a common reagent in organic synthesis for the formation of oxamides and other heterocyclic compounds. It is a colorless liquid.

| Property | Value |

| CAS Number | 95-92-1 |

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 185 °C |

| Density | 1.079 g/mL |

Sourcing: Diethyl oxalate is a commodity chemical and is widely available from numerous chemical suppliers.

Synthetic Pathway and Experimental Protocol

The synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is based on the well-established reaction of a primary amine with diethyl oxalate, a reaction often referred to in the context of the Hofmann method for separating amines[2][4][5]. Primary amines react with diethyl oxalate to form solid N,N'-disubstituted oxamides[3][6].

Caption: Synthetic workflow for the target molecule.

Detailed Step-by-Step Methodology

Materials:

-

2-Amino-2-methyl-1,3-propanediol

-

Diethyl oxalate

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Heating mantle with magnetic stirring

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2 equivalents of 2-amino-2-methyl-1,3-propanediol in absolute ethanol.

-

Addition of Diethyl Oxalate: While stirring the solution at room temperature, add 1 equivalent of diethyl oxalate dropwise over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The desired product is expected to precipitate out of the solution as a solid. Further cooling in an ice bath can enhance precipitation.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol or a water/ethanol mixture. Dissolve the solid in a minimal amount of the boiling solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

Rationale for Experimental Choices

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the starting materials and allows for a reaction temperature at its reflux point, which is sufficient to drive the reaction to completion without causing decomposition.

-

Stoichiometry: A 2:1 molar ratio of the amine to the diethyl oxalate is used to ensure the complete formation of the disubstituted oxamide.

-

Purification: Recrystallization is an effective method for purifying the solid product, leveraging the difference in solubility of the product and any impurities at different temperatures.

Characterization of the Final Product

The identity and purity of the synthesized 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl, methylene, and amide protons. |

| ¹³C NMR | Resonances for the methyl, methylene, quaternary, and carbonyl carbons. |

| FT-IR | Characteristic peaks for O-H (hydroxyl), N-H (amide), and C=O (amide) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (264.28 g/mol )[1]. |

| Melting Point | A sharp melting point range, indicating high purity. |

Conclusion

The synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is a robust and straightforward process that relies on readily available starting materials. The key transformation is the well-documented reaction between a primary amine and diethyl oxalate to form a stable oxamide linkage. This guide provides the necessary foundational knowledge, from retrosynthetic analysis to a detailed experimental protocol, to enable researchers to successfully synthesize this molecule for further investigation and application.

References

-

Chemistry Stack Exchange. (2018, January 10). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

-

CHEM-GUIDE. (n.d.). Separation of primary , secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

-

Infinity Learn. (2026, February 10). Hofmann's method to separate amines in a mixture uses the reagent. Retrieved from [Link]

-

Readforlearning. (2013, November 11). Hoffmann's method for the separation of amines. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5). Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. Retrieved from [Link]

Sources

- 1. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 | CID 5220590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CHEM-GUIDE: Separation of primary , secondary and tertiary amines by Hoffmann's method [chem-guide.blogspot.com]

- 5. Hofmann's method to separate amines in a mixture uses the reagent [infinitylearn.com]

- 6. Hoffmann's method for the separation of amines [readforlearning.blogspot.com]

- 7. 2-氨基-2-甲基-1,3-丙二醇 BioUltra, ≥99.5% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Functionalization of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Hydroxyl Groups

Introduction

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, also known as N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide, is a polyol of significant interest in drug development and material science.[1] Its structure, featuring a central oxamide core flanked by two neopentyl-like moieties, presents a unique scaffold for molecular design. Each side chain possesses two primary hydroxyl groups and one tertiary hydroxyl group, offering multiple sites for functionalization. This multiplicity of reactive sites allows for the attachment of various chemical entities, enabling the modulation of its physicochemical properties such as solubility, bioavailability, and target affinity.

The strategic functionalization of these hydroxyl groups is paramount for the development of novel therapeutics, advanced polymers, and other functional materials. The presence of both primary and tertiary hydroxyls within the same molecule presents a unique challenge and opportunity for selective chemical modification. Primary alcohols are generally more reactive and less sterically hindered than tertiary alcohols, a difference that can be exploited for regioselective functionalization.[2]

This technical guide provides detailed protocols for the selective and comprehensive functionalization of the hydroxyl groups of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. We will explore methodologies for selective protection of the primary hydroxyls via silylation and for the esterification of the hydroxyl groups to introduce new functionalities. The stability of the central oxamide linkage under various reaction conditions will also be considered, as amides can be susceptible to hydrolysis under harsh acidic or basic conditions.[3][4][5][6][7][8]

Molecular Structure and Reactivity Considerations

The chemical structure of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is presented below:

Figure 1: Chemical structure of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

The molecule possesses a total of six hydroxyl groups: four primary (-CH₂OH) and two tertiary (-C(CH₃)OH). This structural arrangement allows for a range of functionalization strategies. The primary hydroxyl groups are more sterically accessible and generally more nucleophilic than the tertiary hydroxyl groups, making them prime targets for selective reactions under kinetic control.[9]

Protocol 1: Selective Silylation of Primary Hydroxyl Groups

Silylation is a robust and widely used method for the protection of hydroxyl groups in multi-step organic synthesis.[10][11] The choice of silylating agent can influence the selectivity and stability of the resulting silyl ether. For the selective protection of the less sterically hindered primary hydroxyl groups in our target molecule, we will utilize tert-butyldimethylsilyl chloride (TBDMSCl), a common reagent that provides good stability under a variety of reaction conditions.[10]

Rationale: The bulky tert-butyldimethylsilyl group will preferentially react with the more accessible primary hydroxyls over the sterically hindered tertiary hydroxyls. Imidazole is used as a base to neutralize the HCl byproduct generated during the reaction.

Experimental Workflow: Selective Silylation

Sources

- 1. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 | CID 5220590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. 864. The hydrolysis of amides of dibasic acids. Part II. The acid hydrolysis of oxamide and oxamic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. savemyexams.com [savemyexams.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. zmsilane.com [zmsilane.com]

- 11. jocpr.com [jocpr.com]

Experimental setup for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

An Application Note for the Synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, a symmetrically substituted oxamide. The synthesis is achieved through the direct amidation of diethyl oxalate with 2-amino-2-methyl-1,3-propanediol. This application note details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. The rationale behind key experimental choices is discussed to provide a deeper understanding of the synthetic strategy.

Introduction and Scientific Background

Symmetrically substituted oxamides are a class of compounds with significant potential in medicinal chemistry, materials science, and coordination chemistry. The presence of multiple hydrogen bond donors and acceptors in their structure allows for the formation of stable complexes and higher-order assemblies. The target molecule, 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, is a polyhydroxylated oxamide, suggesting its potential utility as a monomer for polymerization, a cross-linking agent, or as a scaffold in the design of novel therapeutic agents.

The synthetic route described herein is based on the well-established reaction of primary amines with dialkyl oxalates.[1][2] Primary amines readily react with esters like diethyl oxalate to form stable amide bonds.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol (ethanol in this case) to form the amide. Due to the presence of two ester groups in diethyl oxalate and two moles of the primary amine, a symmetrically substituted oxamide is formed.

Chemical and Physical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide | [3] |

| Molecular Formula | C10H20N2O6 | [3] |

| Molecular Weight | 264.28 g/mol | [3] |

| CAS Number | 80649-01-0 | [3] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Hazard Statement | H302: Harmful if swallowed | [3] |

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Materials and Reagents

-

2-amino-2-methyl-1,3-propanediol (≥98%)

-

Diethyl oxalate (≥99%)

-

Absolute Ethanol (ACS grade)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Reaction Scheme

Caption: Synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-2-methyl-1,3-propanediol (2 equivalents) in absolute ethanol. The choice of ethanol as a solvent is advantageous as it is the byproduct of the reaction, thus not introducing any new species into the reaction mixture. It is also a good solvent for both the starting amine and the diethyl oxalate.

-

Addition of Diethyl Oxalate: While stirring the solution at room temperature, add diethyl oxalate (1 equivalent) dropwise using a dropping funnel over a period of approximately 30 minutes. A slow, dropwise addition is recommended to control any potential exothermicity of the reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Heating is employed to increase the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Upon completion of the reaction (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product is expected to be a solid and may begin to precipitate as the solution cools.[4] To maximize the yield of the precipitated product, further cool the flask in an ice bath for about 30-60 minutes.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be purified by recrystallization.[4] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature. Slow cooling promotes the formation of well-defined crystals. Subsequently, cool the solution in an ice bath to maximize the yield of the purified crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the different types of protons in the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O functional groups of the amide, as well as the O-H group of the hydroxyls.

-

Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Safety and Handling Precautions

-

The synthesized compound, 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, is harmful if swallowed.[3]

-

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents used in this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. The described method is straightforward, utilizes readily available starting materials, and involves standard laboratory techniques. The resulting polyhydroxylated oxamide can be a valuable building block for further research in various fields of chemistry.

References

-

PubChem. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. [Link]

-

StackExchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

Sources

Application Notes & Protocols for the Incorporation of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide into Polymer Backbones

Introduction

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, hereafter referred to as ODA-diol, is a unique monomer possessing a rigid oxamide core flanked by sterically hindered diol functionalities. Its molecular structure presents a compelling opportunity for polymer chemists and materials scientists to design novel macromolecules with enhanced properties. The central oxamide group is capable of forming strong, directional hydrogen bonds, similar to those found in high-performance polyamides, which can impart significant thermal stability and mechanical robustness to the resulting polymer.[1][2][3] The four primary hydroxyl groups offer multiple reaction sites for polymerization.

This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for incorporating ODA-diol into polymer backbones. We will explore the key polymerization strategies, delve into the causality behind experimental choices, and provide detailed, validated protocols for the synthesis of polyesters and polyurethanes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of ODA-diol in the creation of advanced materials.

Part 1: Application Notes - The Scientific Rationale

The Structural and Reactive Nature of ODA-diol

The polymerization behavior of ODA-diol is dictated by two primary structural features:

-

The Oxamide Core: The -(C=O)NH-NH(C=O)- linkage is planar and creates a rigid segment in the monomer. The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. When incorporated into a polymer chain, these groups can organize into highly ordered, hydrogen-bonded arrays, leading to materials with potentially high melting points, high modulus, and low solubility in common solvents.[2][3]

-

Sterically Hindered Diol Functionality: Each end of the molecule presents two primary hydroxyl groups on a neopentyl-like carbon framework (-C(CH₃)(CH₂OH)₂). This steric hindrance significantly influences the reactivity of the hydroxyl groups. Compared to linear diols like 1,4-butanediol, the access to ODA-diol's hydroxyl groups is more restricted, which can slow down polymerization kinetics.[4][5] Consequently, achieving high molecular weight polymers often requires carefully selected catalysts and potentially more forcing reaction conditions (e.g., higher temperatures or longer reaction times).

Dominant Polymerization Strategies

Given its diol functionality, ODA-diol is primarily suited for step-growth polymerization reactions.[6][7] The two most direct routes for its incorporation are polyesterification and polyurethane synthesis.

A. Polyesterification: This involves a polycondensation reaction between ODA-diol and a dicarboxylic acid or its derivative.[8][9] The choice of the co-monomer is critical:

-

Dicarboxylic Acids (e.g., Adipic Acid, Terephthalic Acid): Direct esterification with diacids is possible but requires high temperatures and efficient removal of the water byproduct to drive the reaction to completion.[10]

-

Diacyl Chlorides (e.g., Adipoyl Chloride, Terephthaloyl Chloride): These are highly reactive and allow for polymerization at lower temperatures. However, they produce corrosive hydrogen chloride (HCl) as a byproduct, which must be neutralized with an acid scavenger (e.g., pyridine).[10][11]

-

Diesters (e.g., Dimethyl Terephthalate): Transesterification is a common industrial method, particularly for melt polymerization. It involves reacting the diol with a diester at high temperatures, driving off a low-boiling alcohol (e.g., methanol) byproduct. This method often proceeds in two stages: a lower-temperature transesterification followed by a higher-temperature, high-vacuum polycondensation to build molecular weight.[4][12]